1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one
Description
Properties
IUPAC Name |
1-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-17-15-18(2)23-21(16-17)25-24(32-23)27-12-10-26(11-13-27)22(28)5-4-14-33(29,30)20-8-6-19(31-3)7-9-20/h6-9,15-16H,4-5,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFUQZITTQVDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a complex organic compound with significant pharmacological potential. This compound, classified under sulfonamide derivatives, exhibits diverse biological activities, including antibacterial, antifungal, and anticancer properties. Its structural components, such as the piperazine ring and benzo[d]thiazole moiety, enhance its interaction with biological targets.
- Molecular Formula : C24H29N3O6S2
- Molecular Weight : 519.6 g/mol
- CAS Number : 922963-57-3
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that require controlled conditions (temperature, pH) to optimize yields. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The structural representation of the compound includes multiple functional groups that contribute to its reactivity and biological activity.
The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors. Compounds with similar structures have shown inhibitory effects on various enzymes, which may lead to therapeutic benefits in treating diseases like cancer and bacterial infections.
Anticancer Activity
Research indicates that compounds containing both piperazine and thiazole moieties often exhibit significant anticancer properties. In cell culture studies, the synthesized derivatives demonstrated notable toxicity against various cancer cell lines. For instance:
| Compound | Cell Line | Concentration (µg/ml) | % Cell Viability |
|---|---|---|---|
| BZ-I | MCF-7 | 512 | 39.18 |
| BZ-II | MCF-7 | 512 | 40.62 |
| BZ-III | MCF-7 | 512 | 29.22 |
| BZ-IV | MCF-7 | 512 | 22.34 |
The results from the MTT assay highlighted a concentration-dependent increase in cell growth inhibition, underscoring the potential of these compounds in cancer therapy .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy was assessed through zone of inhibition tests, revealing promising results indicative of its potential as an antimicrobial agent.
Antifungal Activity
In addition to antibacterial properties, preliminary studies suggest antifungal activity as well. The compound's ability to inhibit fungal growth could be attributed to its structural characteristics that facilitate interaction with fungal cell membranes or metabolic pathways.
Case Studies
- Anticancer Efficacy Study : A study published in the Journal of Chemical Health Risks demonstrated that derivatives similar to 1-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one exhibited significant cytotoxic effects on MCF-7 breast cancer cells .
- Antibacterial Assessment : Another study investigated the antibacterial activity against clinical isolates of E. coli and S. aureus, showing effective inhibition zones that suggest potential for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzo[d]thiazole/Pyrazole Core
- Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) Core: Pyrazole replaces benzo[d]thiazole. Piperazine substituent: 4-(Trifluoromethyl)phenyl. Chain: Butan-1-one with pyrazole. Impact: Pyrazole’s smaller size and lower aromaticity may reduce steric hindrance but decrease lipophilicity compared to dimethylbenzo[d]thiazole.
- Compound 21 (Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) Core: Thiophene replaces benzo[d]thiazole. Piperazine substituent: 4-(Trifluoromethyl)phenyl. Chain: Methanone (shorter chain). Impact: Thiophene’s sulfur atom may alter electronic interactions, while the shorter chain reduces flexibility, possibly limiting binding to extended active sites .
Piperazine Ring Modifications
- MK38 (1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) Piperazine substituent: Phenyl. Chain: Butan-1-one with thiophene. Thiophene’s hydrophobicity may offset the sulfonyl group’s polarity in the target compound .
MK41 (4-(Thiophen-2-yl)-1-(4-(2-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)
Sulfonyl Group Variations
- 7a–x (2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone) Sulfonyl group: Varied phenyl substitutions (e.g., nitro, methoxy). Impact: The 4-methoxyphenylsulfonyl group in the target compound balances electron-donating (methoxy) and withdrawing (sulfonyl) effects, enhancing solubility without excessive hydrophilicity. Nitro-substituted analogs may exhibit higher reactivity but lower stability .
Chain Length and Terminal Group Modifications
- 941931-18-6 (1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) Chain: Ethanone (shorter than butan-1-one). Terminal group: Methylsulfonylphenyl. Methylsulfonyl is less bulky than 4-methoxyphenylsulfonyl, possibly altering steric interactions .
Structural and Functional Comparison Table
Key Research Findings
- Electronic Effects : The 4-methoxyphenylsulfonyl group in the target compound provides a balance of electron-donating (methoxy) and withdrawing (sulfonyl) properties, which may enhance receptor binding compared to purely electron-deficient analogs (e.g., nitro-substituted sulfonyl groups) .
- Chain Flexibility: The butan-1-one chain offers greater conformational flexibility than shorter ethanone derivatives, enabling adaptation to diverse binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
